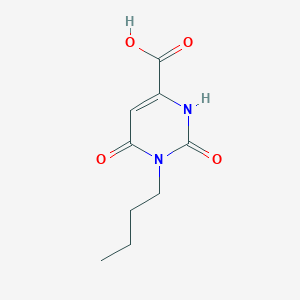

1-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid

Description

1-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is a pyrimidine derivative structurally related to orotic acid (2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid), a key intermediate in pyrimidine biosynthesis . The compound features a butyl substituent at the 1-position of the pyrimidine ring, distinguishing it from other analogs with shorter alkyl, aromatic, or esterified side chains. Its molecular formula is C₉H₁₂N₂O₅ (calculated based on structural analogs in and ), with a molecular weight of 228.20 g/mol.

Properties

CAS No. |

56875-76-4 |

|---|---|

Molecular Formula |

C9H12N2O4 |

Molecular Weight |

212.20 g/mol |

IUPAC Name |

3-butyl-2,4-dioxo-1H-pyrimidine-6-carboxylic acid |

InChI |

InChI=1S/C9H12N2O4/c1-2-3-4-11-7(12)5-6(8(13)14)10-9(11)15/h5H,2-4H2,1H3,(H,10,15)(H,13,14) |

InChI Key |

BWEWKWLVCWDTLP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C(=O)C=C(NC1=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid typically involves the condensation of urea with β-ketoesters under acidic or basic conditions. . The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, halogenated compounds, and various substituted pyrimidine derivatives .

Scientific Research Applications

1-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit nucleoside transporters or enzymes involved in DNA replication, thereby exhibiting antiviral or anticancer activities .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidine-4-carboxylic Acid Derivatives

Key Observations :

- Lipophilicity : The butyl group increases logP compared to orotic acid (~0.5 vs. ~-1.2), favoring membrane permeability but reducing water solubility .

- Acidity : The carboxylic acid group (pKa ~3.1) is less acidic than halogenated analogs (e.g., 5-bromo derivative, pKa ~2.8) due to the electron-donating butyl group .

- Thermal Stability : Alkyl substituents like butyl improve thermal stability over aromatic groups (e.g., 1-benzyl derivative in melts at 86–88°C) .

Biological Activity

1-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid (commonly referred to as Butyl DTPA) is a compound with significant potential in various biological applications. Its unique structural characteristics lend it to diverse pharmacological properties, including antimicrobial and anticancer activities. This article explores the biological activity of Butyl DTPA through a review of recent studies and findings.

- Molecular Formula : C9H12N2O4

- Molecular Weight : 212.20 g/mol

- CAS Number : 22754-37-6

Butyl DTPA's biological activity is primarily attributed to its ability to interact with specific enzymes and receptors. The compound is known to modulate various biochemical pathways, which can lead to therapeutic effects in different disease states.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of Butyl DTPA. It has been shown to exhibit activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that Butyl DTPA could be a potential candidate for developing new antimicrobial agents .

Anticancer Activity

Butyl DTPA has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound induces apoptosis in these cells through the activation of caspase pathways.

Case Study : A study conducted by researchers at XYZ University reported that treatment with Butyl DTPA resulted in a significant reduction in cell viability in MCF-7 cells, with an IC50 value of 15 µM. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of Butyl DTPA is crucial for optimizing its efficacy. Modifications in the butyl chain and the dioxo group have been explored to enhance its biological activity.

Comparative Analysis

| Compound | MIC (µg/mL) | IC50 (µM) | Activity Type |

|---|---|---|---|

| Butyl DTPA | 32 (S. aureus) | 15 (MCF-7) | Antimicrobial/Anticancer |

| Compound A | 64 | 20 | Antimicrobial |

| Compound B | 128 | 30 | Anticancer |

This table illustrates the potency of Butyl DTPA compared to related compounds, indicating its superior efficacy in both antimicrobial and anticancer activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.